molecular formula C12H18N2O2 B373606 2-tert-butyl-N,N-dimethyl-4-nitroaniline CAS No. 91907-90-3

2-tert-butyl-N,N-dimethyl-4-nitroaniline

Cat. No.: B373606
CAS No.: 91907-90-3
M. Wt: 222.28g/mol
InChI Key: GZVLIRYVDJOPEQ-UHFFFAOYSA-N
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Description

2-tert-butyl-N,N-dimethyl-4-nitroaniline is a chemical compound for research applications. As a substituted nitroaniline, it may be of interest in various fields, including organic synthesis and material science. For example, structurally related nitroanilines have been investigated as intermediates in the synthesis of more complex molecules or in agricultural chemical research . Researchers value these compounds for their potential as building blocks in developing new chemical entities. This product is intended for laboratory research purposes only and is not classified as a drug or for diagnostic use. Specific data regarding this compound's physical properties, mechanism of action, and applications should be confirmed through experimental analysis and relevant literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91907-90-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28g/mol

IUPAC Name

2-tert-butyl-N,N-dimethyl-4-nitroaniline

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)10-8-9(14(15)16)6-7-11(10)13(4)5/h6-8H,1-5H3

InChI Key

GZVLIRYVDJOPEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N(C)C

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl N,n Dimethyl 4 Nitroaniline and Analogs

Established Strategies for the Preparation of Substituted Nitroanilines

Traditional synthetic routes to substituted nitroanilines rely on a set of well-understood and widely implemented chemical transformations. These include the direct nitration of an aromatic precursor, the formation of the amino group through amination reactions, and the alkylation of a primary or secondary amine to achieve the desired substitution pattern.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and the primary method for introducing a nitro (NO₂) group onto a benzene (B151609) ring. The reaction typically involves a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the potent electrophile, the nitronium ion (NO₂⁺) youtube.commasterorganicchemistry.com.

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring. For the synthesis of 2-tert-butyl-N,N-dimethyl-4-nitroaniline, the directing effects of the tert-butyl and dimethylamino groups are critical. Both are activating, ortho-, para-directing groups. However, direct nitration of N,N-dimethylaniline is complicated by the basicity of the dimethylamino group. In the strongly acidic conditions of nitration, the nitrogen atom is readily protonated, forming an N,N-dimethylanilinium ion stackexchange.comyoutube.com. This protonated group, -N⁺H(CH₃)₂, is strongly deactivating and a meta-director, leading to significant formation of the meta-nitro product stackexchange.comaskfilo.comorgsyn.org.

To achieve the desired para-nitration, a common strategy is to protect the amino group as an amide (e.g., acetanilide). The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less basic and less prone to protonation, thus favoring the formation of the para-nitro isomer. The protecting group can then be removed by hydrolysis magritek.comchempanda.com. A plausible synthetic sequence starting from 2-tert-butylaniline would involve:

Protection: Acetylation of the amino group.

Nitration: Introduction of the nitro group, which would be directed to the para position by both the tert-butyl and the acetamido groups.

Alkylation: N,N-dimethylation of the amide or the resulting primary amine after deprotection.

Deprotection: Hydrolysis of the acetyl group to regenerate the amine, if not already alkylated.

Alternatively, blocking the para-position with a temporary group like a sulfonic acid group can force nitration into the ortho position, a strategy sometimes employed for preparing specific isomers sciencemadness.orgorgsyn.org.

Table 1: Regioselectivity in the Nitration of Substituted Anilines

Substrate Conditions Major Product(s) Rationale
N,N-dimethylaniline HNO₃, H₂SO₄ m-Nitro-N,N-dimethylaniline Protonation of the amino group forms a meta-directing anilinium ion stackexchange.comorgsyn.org.

Amination reactions provide a route to install the amino group onto an aromatic ring that is already substituted with other desired functionalities. A prominent method is nucleophilic aromatic substitution (SₙAr), where an amine displaces a leaving group (typically a halide) on an aromatic ring. This reaction is particularly effective when the ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.

For instance, the synthesis of N-substituted-2-nitroanilines can be achieved by reacting 2-chloronitrobenzene with various amines tandfonline.com. This approach could be adapted to synthesize the target molecule by reacting a precursor like 1-chloro-2-tert-butyl-4-nitrobenzene with dimethylamine.

Another classical method involves the reduction of a nitro group to a primary amine. This is a highly reliable transformation and can be accomplished with a variety of reagents, including metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) youtube.com. This method is fundamental in preparing anilines from readily available nitroaromatic compounds nih.govorganic-chemistry.org.

To form the N,N-dimethyl moiety of the target compound, alkylation of a corresponding primary or secondary amine precursor is necessary. The classical approach involves reacting the amine with an alkyl halide, such as methyl iodide, in a nucleophilic substitution reaction wikipedia.org. However, a significant drawback of this method is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt jove.com. Using a large excess of the starting amine can favor mono-alkylation.

More modern and selective methods have been developed to overcome these limitations. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical process for the N-alkylation of amines using alcohols as alkylating agents nih.gov. This reaction is typically catalyzed by transition metal complexes (e.g., Ru, Ir) and proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing only water as a byproduct nih.govorganic-chemistry.org.

Table 2: Comparison of N-Alkylation Methods for Aromatic Amines

Method Alkylating Agent Catalyst/Conditions Advantages Disadvantages
Classical Alkylation Alkyl Halides (e.g., CH₃I) Base Simple procedure Risk of over-alkylation, formation of waste salts jove.com.
Reductive Amination Aldehydes/Ketones Reducing Agent (e.g., NaBH₃CN) Good control over the degree of alkylation Requires pre-formed carbonyl compound.

Exploration of Advanced Synthetic Techniques

Advances in organic synthesis have led to the development of sophisticated catalytic systems and chemoselective reactions that offer greater efficiency, selectivity, and milder reaction conditions for the preparation of complex molecules like substituted nitroanilines.

Palladium catalysts are exceptionally versatile and have been employed in a wide range of transformations relevant to nitroaniline synthesis. While often associated with cross-coupling reactions, palladium complexes can also catalyze other important processes. For example, palladium-catalyzed systems have been developed for the synthesis of N,N'-diphenylurea from nitrobenzene (B124822) and aniline (B41778), a process that involves the deoxygenation of the nitro group and carbonylation sci-hub.se. Palladium catalysts have also been used to mediate reactions between 2-nitroaniline and vinyl ethers to form hemiaminal ethers researchgate.net.

Catalytic hydrogenation using palladium on carbon (Pd/C) remains one of the most efficient and clean methods for the reduction of nitroarenes to anilines, showcasing the integral role of palladium in the synthesis of the core aniline structure youtube.com.

Chemoselectivity—the ability to react one functional group in the presence of other, different functional groups—is a critical challenge in multi-step synthesis. In the context of nitroaniline synthesis, this could involve the selective reduction of a nitro group without affecting other reducible groups in the molecule, such as carbonyls or nitriles. Supported gold nanoparticles have emerged as highly chemoselective catalysts for the hydrogenation of nitro compounds, showing high efficiency for reducing the nitro group while leaving other sensitive functionalities intact nih.gov.

Solvent choice can also play a crucial role in controlling reaction outcomes. In a patented process for the synthesis of 2-methoxy-4-nitroaniline, acetic acid is used as the solvent for the nitration reaction. This choice not only serves as a cost-effective medium but also improves the selectivity of the nitration step, demonstrating how process parameters can be tuned to achieve a desired chemical transformation with higher purity and yield google.com. Such solvent-controlled processes represent a practical approach to enhancing the selectivity and environmental profile of synthetic routes.

Flow Chemistry Applications in Nitroaromatic Synthesis (e.g., Microchannel Reactors)

The synthesis of nitroaromatic compounds, a crucial class of intermediates in the chemical industry, is often characterized by highly exothermic and rapid reactions, posing significant safety and control challenges in traditional batch reactors. researchgate.netmicroflutech.com The adoption of continuous flow chemistry, particularly utilizing microchannel reactors, has emerged as a powerful and versatile alternative to conventional methods. researchgate.netsnu.edu.in These modern platforms offer precise, controlled, and flexible management of reactive processes, leading to significant improvements in safety, efficiency, and product quality. researchgate.net

Microchannel reactors are distinguished by their sub-millimeter dimensions, which create an exceptionally high surface-to-volume ratio. researchgate.netsnu.edu.in This characteristic dramatically enhances heat and mass transfer rates compared to conventional reactors. researchgate.netsnu.edu.inmdpi.com For highly exothermic nitration reactions, this means that the heat generated can be dissipated almost instantaneously, maintaining a nearly constant reaction temperature and preventing thermal runaways. google.com This precise temperature control minimizes the formation of side products and degradation, leading to higher yields and selectivity of the desired nitroaromatic product. snu.edu.in

The small internal volume (low hold-up) of microreactors inherently enhances process safety, as only a minimal amount of hazardous material is present in the reactor at any given time. researchgate.netgoogle.com This is a stark contrast to batch reactors where large quantities of reactants are mixed, increasing the risk of accidents. mdpi.com Furthermore, the continuous and highly automated nature of flow systems, such as those used for the industrial production of isooctyl nitrate, significantly improves safety over traditional batch processes. microflutech.com

Various microreactor designs have been successfully applied to aromatic nitration. Systems can involve generating alternating slugs of immiscible organic and aqueous phases (containing the nitrating agent) that flow through a channel, stimulating rapid interphase mixing and mass transfer. researchgate.net Micro-packed-bed reactors (MPBRs) have also been developed for continuous-flow processes, such as the hydrogenation of nitroaromatics using a reusable catalyst. mdpi.com The ease of scaling up continuous-flow microreactors, compared to the significant challenges in scaling up intermittent reactors, presents another major advantage for industrial chemical production. mdpi.com

Table 1: Advantages of Microchannel Reactors in Nitroaromatic Synthesis
AdvantageDescriptionReference
Enhanced SafetySmall reactor volume (low hold-up) minimizes the amount of hazardous material, reducing risks of thermal runaway and explosions. researchgate.netgoogle.com
Superior Heat TransferHigh surface-to-volume ratio allows for rapid heat dissipation, enabling precise control over highly exothermic nitration reactions. researchgate.netsnu.edu.ingoogle.com
Improved Mass TransferEfficient mixing of reactants, especially in liquid-liquid systems, accelerates reaction rates and improves consistency. researchgate.netsnu.edu.in
Increased Yield & SelectivityPrecise control over temperature, residence time, and stoichiometry minimizes side reactions and byproduct formation. snu.edu.in
ScalabilityProduction can be easily scaled up by numbering-up (using multiple reactors in parallel) rather than redesigning a larger reactor. mdpi.com
AutomationContinuous flow processes are well-suited for automation, leading to highly controlled and reproducible manufacturing. microflutech.com

Synthesis of Key Intermediates and Precursors in Convergent and Divergent Pathways

The synthesis of specifically substituted nitroanilines like this compound relies on the strategic assembly of key intermediates and precursors through carefully planned synthetic routes. These routes can be categorized as either convergent, where different fragments of the molecule are synthesized separately before being combined, or divergent, where a common intermediate is used to create a variety of related structures. Substituted nitroanilines are vital intermediates for various products, including dyes and pigments. magritek.comgoogle.com

A common strategy in the synthesis of substituted nitroanilines involves a multi-step sequence that modifies a substituted benzene ring. magritek.comazom.com This typically includes functional group transformations and electrophilic aromatic substitution reactions. For instance, a general approach could start with the protection of an amino group on an aniline derivative, followed by nitration, and concluding with deprotection.

Key Synthetic Steps and Intermediates:

Acylation (Amide Formation): A frequent initial step is the protection of the amino group of a substituted aniline via acylation, for example, using acetic anhydride to form an acetanilide. magritek.comgoogle.comgoogle.com This is done to control the reactivity of the aromatic ring and to direct the subsequent nitration step. The resulting N-acyl group is a moderately activating, ortho-, para-director.

Nitration: The core reaction for introducing the nitro group is electrophilic aromatic substitution using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. magritek.comazom.com The position of nitration is dictated by the directing effects of the substituents already on the aromatic ring. For example, nitration of acetanilide yields p-nitroacetanilide as the major product. magritek.com

Hydrolysis (Deprotection): Following nitration, the protecting acyl group is removed by hydrolysis, typically under acidic or alkaline conditions, to regenerate the free amino group and yield the final substituted nitroaniline. magritek.comazom.comgoogle.com For example, p-nitroacetanilide is hydrolyzed using sulfuric acid to produce p-nitroaniline. magritek.comazom.com

Potential Pathways to this compound:

A divergent pathway could begin with a readily available substituted aniline. For the target molecule, a plausible precursor would be 2-tert-butylaniline or N,N-dimethylaniline.

Route A (Starting from a tert-butylaniline precursor):

Synthesis of N,N-dimethyl-2-tert-butylaniline from 2-tert-butylaniline.

Nitration of N,N-dimethyl-2-tert-butylaniline. The strongly activating N,N-dimethylamino group would direct the incoming nitro group primarily to the para position (position 4), yielding the target compound.

Route B (Starting from a nitroaniline precursor):

Synthesis of N,N-dimethyl-4-nitroaniline from 4-nitroaniline (B120555).

Introduction of the tert-butyl group at the 2-position via a reaction such as Friedel-Crafts alkylation. This step can be challenging due to the deactivating nature of the nitro group.

Another important synthetic method for N-substituted nitroanilines involves the nucleophilic aromatic substitution of activated halobenzenes. tandfonline.com For example, 2-chloronitrobenzene can react with various substituted amines in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to produce N-substituted-2-nitroanilines in good yields. tandfonline.com This approach could be adapted in a convergent synthesis where a 2-halo-5-nitro-tert-butylbenzene intermediate is reacted with dimethylamine.

Table 2: Key Reactions in the Synthesis of Substituted Nitroaniline Precursors
Reaction TypeDescriptionExample ReactantsPurposeReference
AcylationProtection of an amino group as an amide.Aniline derivative + Acetic AnhydrideTo control reactivity and direct subsequent substitution. magritek.comgoogle.com
NitrationIntroduction of a nitro group onto the aromatic ring via electrophilic substitution.Acetanilide derivative + HNO₃/H₂SO₄To install the required nitro functional group. magritek.comazom.com
HydrolysisRemoval of the acyl protecting group to restore the amine.Nitroacetanilide derivative + Acid/BaseTo yield the final nitroaniline product. magritek.comazom.comgoogle.com
Nucleophilic Aromatic SubstitutionDisplacement of a halide on an activated aromatic ring by a nucleophile.2-Chloronitrobenzene + Substituted AmineTo form the N-substituent bond directly. tandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 2-tert-butyl-N,N-dimethyl-4-nitroaniline, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would be essential for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would provide crucial information about the number, environment, and connectivity of the hydrogen atoms in this compound. The expected spectrum would show distinct signals for the aromatic protons, the N,N-dimethyl group, and the tert-butyl group. The chemical shifts (δ) would be influenced by the electronic effects of the nitro and dimethylamino groups, as well as the steric bulk of the tert-butyl group.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.5 - 8.5d, dd3H
N(CH₃)₂2.8 - 3.2s6H
C(CH₃)₃1.2 - 1.5s9H

Note: This is a hypothetical table based on known substituent effects.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing nitro group and the electron-donating dimethylamino group.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C-NO₂140 - 150
C-N(CH₃)₂145 - 155
Aromatic C-H110 - 130
Aromatic C-C(CH₃)₃135 - 145
C(CH₃)₃ (quaternary)30 - 40
C(CH₃)₃ (methyl)25 - 35
N(CH₃)₂40 - 50

Note: This is a hypothetical table based on known substituent effects.

Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms. acs.org In this compound, two distinct ¹⁵N signals would be expected: one for the nitro group (-NO₂) and another for the dimethylamino group (-N(CH₃)₂). The chemical shift of the nitro group typically appears at a much lower field compared to the amino nitrogen. wikipedia.org Steric hindrance from the ortho tert-butyl group could influence the electronic structure and, consequently, the ¹⁵N chemical shifts compared to less hindered analogues. acs.org

Expected ¹⁵N NMR Data:

Nitrogen AtomExpected Chemical Shift (ppm)
-NO₂-10 to +10 (relative to nitromethane)
-N(CH₃)₂-300 to -350 (relative to nitromethane)

Note: This is a hypothetical table based on known substituent effects and general ranges for these functional groups.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational modes of its various functional groups. Key expected vibrations include the symmetric and asymmetric stretches of the nitro group, C-N stretching vibrations, aromatic C-H and C=C stretching, and aliphatic C-H stretching and bending modes of the methyl and tert-butyl groups.

Expected FTIR Data:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1500 - 1560
NO₂Symmetric Stretch1330 - 1370
C-N (Aromatic)Stretch1250 - 1350
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Stretch1450 - 1600
C-H (Aliphatic)Stretch2850 - 3000

Note: This is a hypothetical table based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show bands for the key functional groups. Often, symmetric vibrations and non-polar bonds give rise to strong Raman signals. Therefore, the symmetric stretch of the nitro group and the aromatic ring vibrations are expected to be prominent.

Expected Raman Data:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
NO₂Symmetric Stretch1330 - 1370
Aromatic RingRing Breathing~1000
Aromatic RingC=C Stretch1580 - 1620
C-N (Aromatic)Stretch1250 - 1350

Note: This is a hypothetical table based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a pivotal tool for probing the electronic structure of this compound. The spectrum is dominated by transitions involving the π-electron system of the aromatic ring and the functional groups attached to it.

Analysis of UV-Vis Absorption Spectra

The electronic absorption spectrum of this compound is characterized by strong absorption bands in the UV-visible region, which arise from π → π* and n → π* electronic transitions. usc.edu The most prominent feature in molecules of this type is an intense, low-energy band attributed to an intramolecular charge transfer (ICT) transition. This transition involves the movement of electron density from the electron-donating N,N-dimethylamino group (donor) to the electron-withdrawing nitro group (acceptor) through the conjugated π-system of the benzene (B151609) ring.

In related, less sterically hindered compounds like 4-nitroaniline (B120555), this ICT band is responsible for their yellow color. wikipedia.org For instance, the major absorption band for p-nitroaniline in aqueous solution is found at approximately 395 nm. researchgate.net The introduction of N,N-dimethyl groups, as in N,N-dimethyl-4-nitroaniline, typically causes a bathochromic (red) shift of this band due to the enhanced electron-donating ability of the dialkylamino group.

Table 1: Typical UV-Vis Absorption Maxima (λmax) for Related Nitroaniline Compounds.
CompoundSolventλmax (nm)Transition Type
p-NitroanilineAqueous KClO4395π → π* (ICT)
N,N-Diethyl-4-nitroanilineGlyceline~400π → π* (ICT)
o-NitroanilineAqueous KClO4428π → π* (ICT)

Data compiled from sources. researchgate.netresearchgate.net

Solvatochromic Investigations and Environmental Effects on Electronic Structure

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band as the polarity of the solvent is varied. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. For push-pull systems like this compound, the ICT transition results in an excited state that is significantly more polar than the ground state.

Consequently, an increase in solvent polarity will stabilize the polar excited state more than the less polar ground state, leading to a decrease in the transition energy. This is observed as a bathochromic (red) shift in the absorption maximum (λmax). ulisboa.pt Studies on related nitroanilines confirm that the ICT band undergoes a large bathochromic shift in more polar solvents, confirming the charge-transfer nature of the transition. ulisboa.ptmdpi.com The magnitude of this shift can be correlated with solvent polarity scales, offering a quantitative measure of the environmental effect on the molecule's electronic structure.

Assessment of Mesomeric Interaction via Electronic Spectra

The electronic spectra serve as a direct probe of the mesomeric (or resonance) interaction between the donor (N,N-dimethylamino) and acceptor (nitro) groups. This interaction requires effective orbital overlap between the nitrogen lone pair of the amino group, the π-system of the benzene ring, and the π-system of the nitro group, which is maximized in a planar conformation.

In this compound, the presence of the bulky tert-butyl group in the ortho position to the N,N-dimethylamino group introduces significant steric hindrance. This steric strain forces the N,N-dimethylamino group to twist out of the plane of the benzene ring. The resulting loss of planarity severely diminishes the overlap between the amino nitrogen's lone pair and the aromatic π-system. researchgate.net This inhibition of mesomerism has two primary effects on the UV-Vis spectrum compared to its planar analog, N,N-dimethyl-4-nitroaniline:

Hypsochromic Shift (Blue Shift): The energy of the ICT transition increases because the charge transfer is less efficient, causing the λmax to shift to a shorter wavelength.

Hypochromism: The intensity of the absorption band (molar absorptivity, ε) decreases significantly, as the probability of the transition is reduced. researchgate.net

This steric elimination of mesomerism is a key feature of the molecule's electronic properties. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to detect and characterize species with unpaired electrons, such as free radicals. For this compound, the most relevant species for ESR study is its radical anion, typically generated via electrochemical or chemical one-electron reduction.

In this radical anion, the unpaired electron is delocalized across the entire π-conjugated system. The ESR spectrum exhibits a complex hyperfine structure due to the coupling of the unpaired electron's spin with the nuclear spins of magnetic isotopes within the molecule. The primary couplings are to the nitrogen nucleus of the nitro group (¹⁴N, I=1), the nitrogen nucleus of the amino group (¹⁴N, I=1), and the various protons (¹H, I=1/2) on the aromatic ring and alkyl groups. aip.orgresearchgate.net

The magnitude of the hyperfine splitting constants (HFS), denoted as a, is directly proportional to the spin density at that nucleus. Therefore, ESR provides a detailed map of the unpaired electron's distribution. The steric hindrance caused by the tert-butyl group is expected to influence this spin density distribution. aip.org By forcing the N,N-dimethylamino group and potentially the nitro group to twist out of the aromatic plane, the steric strain alters the π-system's conjugation, which in turn modifies the spin densities and the resulting hyperfine splitting constants compared to planar nitroaromatic radicals. aip.org

Table 2: Representative Hyperfine Splitting Constants (a) for the Nitrobenzene (B124822) Anion Radical.
NucleusPositionTypical 'a' value (Gauss)
¹⁴NNitro Group9.5 - 10.5
¹Hpara (4)~4.0
¹Hortho (2,6)~3.4
¹Hmeta (3,5)~1.1

Note: These values are for the parent nitrobenzene radical anion and serve as a reference. The values for the title compound would be modulated by the substituents and steric effects. Data compiled from sources. aip.orgresearchgate.net

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and torsional angles that define the molecule's conformation.

Elucidation of Molecular Geometry and Conformation in Crystalline Phases

While specific crystal structure data for this compound is not available in the surveyed literature, its molecular geometry can be confidently inferred from the principles of steric hindrance and data from related structures. nih.govresearchgate.net

The most critical structural feature is the non-planar conformation imposed by the ortho-tert-butyl group. This substituent prevents the N,N-dimethylamino group from being coplanar with the benzene ring. The degree of this distortion is quantified by the C-C-N-C dihedral (torsion) angle, which is expected to be significantly large. This twisting is a direct consequence of minimizing the steric repulsion between the bulky tert-butyl and dimethylamino groups.

The nitro group may also exhibit a slight twist relative to the plane of the benzene ring, a common feature in substituted nitrobenzenes. nih.gov The crystal packing will be influenced by intermolecular forces, though strong hydrogen bonding is absent as the amino group is tertiary. Weak C-H···O interactions involving the nitro-group oxygens and aromatic or alkyl hydrogens are likely to play a role in the solid-state architecture.

Table 3: Representative Crystallographic Data for a Related Sterically Influenced Nitroaniline (2-Bromo-4-nitroaniline).
ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
Dihedral Angle (Nitro Group vs. Ring)4.57 (4)°
C(ar)-NO₂ Bond Length~1.46 Å
N-O Bond Length~1.21 Å
C(ar)-NH₂ Bond Length~1.37 Å

Note: This data is for 2-bromo-4-nitroaniline (B50497) and illustrates typical parameters. The dihedral angle for the dimethylamino group in the title compound would be substantially larger due to greater steric bulk. Data compiled from sources. nih.gov

Crystallographic Analysis of Acicular or Acentric Crystal Structures

Detailed research findings on the specific crystal structure of this compound, particularly concerning its classification as acicular (needle-like) or its possession of an acentric crystal structure, are not presently available in published literature. The introduction of the bulky tert-butyl group at the ortho position relative to the dimethylamino group would be expected to exert significant steric influence on the molecule's conformation and subsequent packing in the solid state. This could potentially lead to a non-centrosymmetric (acentric) crystal lattice, a prerequisite for second-order nonlinear optical properties.

For comparative purposes, the parent compound, N,N-dimethyl-4-nitroaniline, is known to crystallize in an acentric polar point group 2 (space group P21). researchgate.net Its crystals are often described as yellow crystalline needles. solubilityofthings.com The molecular and crystal structure of a series of derivatives of N,N-dimethyl-4-nitroaniline has been investigated, revealing that substituents in the ortho-position cause the dimethylamino group to adopt a trigonal-pyramidal configuration and to be significantly twisted with respect to the plane of the benzene ring. researchgate.net This steric hindrance and resulting twist would likely be even more pronounced in this compound.

A comprehensive crystallographic analysis of this compound would involve single-crystal X-ray diffraction to determine its precise three-dimensional structure. Such an analysis would provide critical data, including:

Crystal System: The classification of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry elements present in the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule, which would quantify the steric strain introduced by the tert-butyl group.

Intermolecular Interactions: The presence and nature of any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing.

Without experimental data, a definitive data table for this compound cannot be constructed. For illustrative purposes only, a data table for the related compound N,N-dimethyl-4-nitroaniline is presented below.

Interactive Data Table: Crystallographic Data for N,N-dimethyl-4-nitroaniline

ParameterValue
Molecular FormulaC₈H₁₀N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁
Point Group2
Crystal HabitYellow needle-like crystals

Theoretical and Computational Investigations of 2 Tert Butyl N,n Dimethyl 4 Nitroaniline

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are employed to investigate the properties of 2-tert-butyl-N,N-dimethyl-4-nitroaniline. These methods range from computationally efficient Density Functional Theory (DFT) to more accurate but resource-intensive ab initio approaches.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and molecular properties of organic molecules like this compound. DFT calculations are capable of providing a good balance between computational cost and accuracy. Hybrid functionals, such as B3LYP, are commonly employed in these studies. These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties. Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies and simulate UV-Vis spectra. researchgate.net

For more precise calculations of molecular properties, high-level ab initio methods can be utilized. These methods are based on solving the Schrödinger equation without empirical parameters, offering a higher level of theoretical rigor. While computationally expensive, they can provide benchmark data for calibrating more approximate methods. Studies on related N,N-dimethyl-4-nitroaniline derivatives have sometimes employed high-level ab initio calculations to complement experimental findings and DFT results. researchgate.net

The choice of basis set and functional is a critical aspect of any quantum chemical calculation. For molecules containing nitro groups and aromatic rings, basis sets that include polarization and diffuse functions are generally recommended to accurately describe the electron distribution. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are common choices. The selection of the functional is equally important, with hybrid functionals like B3LYP often providing reliable results for the geometries and electronic properties of such systems. The optimization of the molecular geometry is a standard first step in these calculations to find the lowest energy conformation.

Table 1: Commonly Used Basis Sets and Functionals for Nitroaniline Derivatives

Category Examples Description
Functionals B3LYP, PBE0, M06-2X Hybrid functionals that mix DFT with Hartree-Fock theory, often providing a good balance of accuracy and computational cost.

| Basis Sets | 6-31G(d), 6-311+G(d,p), cc-pVTZ | Represent atomic orbitals with a set of Gaussian functions. The complexity and size of the basis set affect the accuracy of the calculation. |

Electronic Structure and Bonding Analysis

Computational methods are invaluable for analyzing the electronic structure and bonding characteristics of this compound. The steric clash between the tert-butyl and dimethylamino groups is expected to cause significant distortion from planarity, which has profound effects on the electronic properties.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energies and spatial distributions of the HOMO and LUMO are key determinants of a molecule's ability to act as an electron donor or acceptor.

In this compound, the bulky tert-butyl group forces the dimethylamino group to twist out of the plane of the benzene (B151609) ring. This steric hindrance disrupts the π-conjugation between the nitrogen lone pair of the dimethylamino group and the aromatic ring. stackexchange.com Consequently, the energy of the HOMO is expected to be altered compared to the planar parent compound, N,N-dimethyl-4-nitroaniline. This twisting also affects the nitro group's alignment with the ring, influencing the LUMO energy. The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity and the electronic absorption spectrum. A larger HOMO-LUMO gap generally implies greater chemical stability.

Table 2: Illustrative Frontier Molecular Orbital Energies (in eV) for N,N-dimethyl-4-nitroaniline and its ortho-tert-butyl derivative

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
N,N-dimethyl-4-nitroaniline -5.8 -2.1 3.7

Note: These are illustrative values to demonstrate the expected trends and are not based on specific experimental or computational results for this compound.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, allows for a detailed analysis of the electron density to characterize chemical bonding. This method can identify bond critical points (BCPs) and quantify the nature of atomic interactions. For derivatives of N,N-dimethyl-4-nitroaniline with ortho-substituents, topological analysis of the electron density has been used to understand how substituents affect the electronic structure. researchgate.net The introduction of a bulky group in the ortho position can alter the electron density distribution and the contribution of different resonance forms. This analysis can provide insights into the strength and nature of intramolecular interactions, such as hydrogen bonds, and how they are affected by the steric presence of the tert-butyl group.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Investigation of Intramolecular Charge Transfer Phenomena and Dipole Moments

The compound this compound is a classic example of a "push-pull" system, where the electron-donating N,N-dimethylamino group (the "push") and the electron-withdrawing nitro group (the "pull") are conjugated through the π-system of the benzene ring. This architecture facilitates a significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. chemrxiv.org Computational studies on similar molecules, such as para-nitroaniline (pNA), show that the first major electronic absorption band involves a HOMO→LUMO transition, which corresponds to a charge transfer from the amino group and the benzene ring to the nitro group. chemrxiv.org

The presence of the bulky tert-butyl group at the ortho position to the dimethylamino group introduces significant steric hindrance, which is expected to twist the dimethylamino group out of the plane of the benzene ring. This loss of planarity directly impacts the efficiency of the ICT. Theoretical comparisons between N,N-dimethyl-4-nitroaniline and its sterically hindered analogue, N,N,2,3,5,6-hexamethyl-4-nitroaniline, demonstrate this effect clearly. stackexchange.com In the planar N,N-dimethyl-4-nitroaniline, the +M effect of the amino group and the -M effect of the nitro group lead to a strong net shift of electrons and a large molecular dipole moment. stackexchange.com In the sterically hindered molecule, resonance is impeded, resulting in a significantly smaller dipole moment because the lone pair on the nitrogen atom cannot effectively delocalize into the ring. stackexchange.com

For this compound, a similar reduction in the ground-state dipole moment compared to the non-ortho-substituted parent compound (N,N-dimethyl-4-nitroaniline) is predicted. The twisting of the dimethylamino group disrupts the π-orbital overlap, thus diminishing the charge separation in the ground state. However, upon excitation, the molecule may undergo geometric relaxation to a more planar conformation or a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups are mutually perpendicular. nih.gov This process leads to a substantial increase in the dipole moment in the excited state compared to the ground state, a phenomenon observed in many push-pull chromophores. researchgate.net

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to model these phenomena. researchgate.net Calculations for pNA and its derivatives show that the choice of functional (e.g., CAM-B3LYP) is critical for accurately describing the charge-transfer state. researchgate.net For this compound, such calculations would be essential to quantify the ground-state dipole moment and predict the change in dipole moment upon excitation to the ICT state.

Table 1: Comparison of Theoretical Dipole Moments in Related Nitroaniline Compounds
CompoundKey Structural FeatureExpected Dipole Moment (Debye)Primary Reason for Magnitude
N,N-dimethyl-4-nitroanilineLargely planarHigh (e.g., ~7-8 D)Strong resonance and intramolecular charge transfer. stackexchange.com
N,N,2,3,5,6-hexamethyl-4-nitroanilineSterically hindered (twisted)Significantly lowerSteric inhibition of resonance reduces charge separation. stackexchange.com
This compoundSterically hindered (twisted)Lower than N,N-dimethyl-4-nitroanilineThe ortho-tert-butyl group forces the dimethylamino group out of plane, inhibiting resonance.

Conformational Analysis and Steric Effects

The conformation of this compound is dominated by the steric repulsion between the bulky tert-butyl group and the N,N-dimethylamino group, both positioned on adjacent carbons of the benzene ring. This is a classic example of the "ortho effect," where a substituent at the ortho position dramatically influences the molecule's geometry and reactivity through steric hindrance. wikipedia.org

Computational modeling, such as that performed using DFT methods, would predict that the dimethylamino group is forced to rotate significantly out of the plane of the benzene ring to minimize van der Waals repulsion with the tert-butyl group. quora.com The dihedral angle between the plane of the amino group and the plane of the aromatic ring is expected to be large. This contrasts sharply with N,N-dimethyl-4-nitroaniline, where the dimethylamino group is nearly coplanar with the ring to maximize resonance.

The conformation of the para-nitro group is less directly affected by the ortho tert-butyl group. However, the electronic decoupling of the amino group from the π-system can have secondary effects on the bond lengths and angles of the entire molecule, including the nitro group. In general, the nitro group in substituted nitrobenzenes tends to be nearly coplanar with the ring to maximize its electron-withdrawing resonance effect, unless it is also sterically hindered by adjacent bulky groups. In this specific molecule, the nitro group is not expected to deviate significantly from planarity.

Resonance, or mesomerism, requires the p-orbitals of the conjugated system to be coplanar or nearly coplanar for effective overlap. blogspot.com In this compound, the steric clash between the ortho tert-butyl group and the dimethylamino group forces the latter to twist out of the benzene ring's plane. This phenomenon is known as Steric Inhibition of Resonance (SIR). youtube.com

Computational assessments are crucial for quantifying the extent of this inhibition. By calculating the molecule's preferred geometry (i.e., the dihedral angle of the dimethylamino group), quantum chemical methods can evaluate the degree of π-orbital overlap. The consequences of SIR are profound:

Electronic Communication: The electronic pathway between the electron-donating amino group and the electron-withdrawing nitro group is disrupted. The lone pair of electrons on the nitrogen atom of the amino group cannot effectively delocalize into the benzene ring. stackexchange.comquora.com

Charge Distribution: The significant charge separation characteristic of planar push-pull systems is diminished. The amino group becomes more "aniline-like" and less of a powerful π-donor, while the benzene ring becomes less electron-rich.

Molecular Properties: Properties that depend on this charge delocalization, such as the molecular dipole moment and the energy of the ICT electronic transition, are significantly altered, as discussed in the previous section. stackexchange.com

Theoretical models comparing N,N-dimethylaniline with its 2,6-dimethyl substituted derivative show that the hindered molecule fails to undergo reactions that depend on high electron density at the para position, providing experimental validation for the concept of SIR. blogspot.com A similar computational analysis for this compound would confirm a pronounced SIR effect, likely even stronger than that caused by ortho-methyl groups due to the greater size of the tert-butyl group. youtube.com

The steric hindrance in this compound not only dictates a twisted ground-state conformation but also creates a significant energy barrier to rotation around the C(aryl)-N(amine) bond. Computational chemistry provides powerful tools to calculate the height of this rotational barrier.

The calculation typically involves mapping the potential energy surface as a function of the C-C-N-C dihedral angle. This is done by performing a series of constrained geometry optimizations at fixed values of the dihedral angle, allowing all other geometric parameters to relax. The rotational barrier is the energy difference between the lowest energy conformation (the ground state) and the highest energy conformation (the transition state) along this rotational coordinate. For N-methylaniline derivatives, the transition state for rotation often involves a conformation where the N-alkyl group eclipses an ortho C-H bond or substituent. cdnsciencepub.com

In this compound, the transition state for rotation would involve the dimethylamino group passing by the tert-butyl group, an energetically costly process. Therefore, a very high rotational barrier is expected. Studies of related sterically hindered systems have shown that such barriers can be high enough to allow for the separation of atropisomers (conformational isomers that are stable due to restricted rotation) at low temperatures. csic.es

Table 2: Representative Calculated Rotational Barriers in Related Aniline (B41778) and Amide Systems
MoleculeRotating BondCalculated Barrier (kJ/mol)Method/Reference Context
N-methylanilineC(aryl)-N~22.2Calculated for the 2,6-difluoro derivative, indicating influence of ortho groups. cdnsciencepub.com
N,N-dimethylacetamideC(acyl)-N~81.6Represents a bond with significant double-bond character due to resonance. montana.edu
BiphenylC(aryl)-C(aryl)~6.0 - 8.4For rotation through the planar transition state; serves as a baseline for steric effects. biomedres.us
This compoundC(aryl)-NPredicted to be very highSevere steric clash between ortho-tert-butyl and N,N-dimethyl groups.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models aim to predict the physical, chemical, or biological properties of molecules based on a set of numerical parameters known as molecular descriptors. wiley.com For a molecule like this compound, a wide array of descriptors can be calculated computationally to build models for predicting properties such as solubility, lipophilicity (logP), or toxicity. nih.govimist.ma

These descriptors are categorized based on the information they encode:

0D Descriptors (Constitutional): These are derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

1D Descriptors: These include lists of structural fragments, such as the number of nitro groups or tertiary amines.

2D Descriptors (Topological): Calculated from the 2D representation of the molecule (the connection table), these descriptors quantify aspects like molecular size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices, path/walk shape indices). qsardb.org

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties. Examples include van der Waals volume, solvent-accessible surface area, and moments of inertia. mdpi.com

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (like DFT), these descriptors provide detailed electronic information. Key examples include:

Energy Descriptors: HOMO and LUMO energies, HOMO-LUMO gap.

Charge-based Descriptors: Dipole moment, partial atomic charges, electrophilicity index.

Spectroscopic Descriptors: Polarizability and hyperpolarizability.

For this compound, descriptors related to its steric bulk (e.g., van der Waals volume, molar refractivity) and its distinct electronic nature (dipole moment, HOMO-LUMO gap, polarizability) would be particularly important in any QSPR model. nih.gov For instance, in a QSAR model for aniline derivatives, descriptors such as the hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), and electrophilicity have been identified as significant predictors. nih.gov The development of a robust QSPR model involves calculating a large pool of these descriptors and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to select the most relevant subset that best correlates with the property of interest. mdpi.com

Correlation of Computational Data with Experimental Spectroscopic Shifts

A critical aspect of validating computational models is the correlation of calculated spectroscopic data with experimentally determined values. For a comprehensive analysis of this compound, this would involve a meticulous comparison of theoretical predictions with experimental observations for various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

The general methodology for such a correlational study would involve:

Experimental Data Acquisition: High-resolution ¹H and ¹³C NMR spectra of a purified sample of this compound would be recorded in a suitable deuterated solvent.

Computational Modeling: The molecular geometry of the compound would be optimized using a selected level of theory, such as a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Spectroscopic Parameter Calculation: Using the optimized geometry, theoretical NMR chemical shifts (both ¹H and ¹³C) would be calculated. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Data Correlation and Analysis: The calculated chemical shifts would then be plotted against the experimental chemical shifts. A linear regression analysis would be performed to determine the quality of the correlation, typically assessed by the coefficient of determination (R²). A high R² value would indicate a strong linear relationship between the theoretical and experimental data, thereby validating the computational approach used.

Due to the unavailability of specific research data for this compound, the following tables are presented as illustrative examples of how such data would be structured, based on typical findings for structurally related aromatic nitro compounds.

Table 1: Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Experimental δ (ppm) Calculated δ (ppm) Δδ (Exp - Calc)
H-3 7.95 7.90 0.05
H-5 8.10 8.05 0.05
H-6 6.80 6.75 0.05
N(CH₃)₂ 2.90 2.85 0.05
C(CH₃)₃ 1.40 1.35 0.05

Table 2: Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Experimental δ (ppm) Calculated δ (ppm) Δδ (Exp - Calc)
C-1 152.0 151.5 0.5
C-2 138.0 137.5 0.5
C-3 125.0 124.5 0.5
C-4 145.0 144.5 0.5
C-5 123.0 122.5 0.5
C-6 110.0 109.5 0.5
N(CH₃)₂ 45.0 44.5 0.5
C(CH₃)₃ 35.0 34.5 0.5
C(CH₃)₃ 31.0 30.5 0.5

It is important to reiterate that the data presented in these tables are hypothetical and intended for illustrative purposes only. A definitive analysis would require dedicated experimental and computational studies on this compound.

Reaction Mechanisms and Chemical Reactivity of 2 Tert Butyl N,n Dimethyl 4 Nitroaniline

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on the 2-tert-butyl-N,N-dimethyl-4-nitroaniline ring is generally unfavorable due to the existing substitution pattern. The general mechanism of EAS involves two primary steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate, followed by deprotonation to restore aromaticity. acs.orgacs.org

The directing effects of the substituents on the ring are crucial. The N,N-dimethylamino group is a powerful activating group and an ortho, para-director. The nitro group is a strong deactivating group and a meta-director.

In this molecule, the positions ortho to the dimethylamino group are C3 and C5, and the para position is C4 (occupied by the nitro group). The positions meta to the nitro group are C3 and C5. Therefore, both groups direct incoming electrophiles to the C3 and C5 positions. However, these positions are sterically hindered:

Position 3: Flanked by the bulky tert-butyl group at C2 and the nitro group at C4.

Position 5: Flanked by the nitro group at C4 and the N,N-dimethylamino group at C1.

Analysis of Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, given the presence of the strongly electron-wthdrawing nitro group which activates the ring towards nucleophilic attack. The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer or Jackson-Meisenheimer complex. acs.orgwikipedia.org

For this compound, two potential leaving groups could be considered for substitution: the nitro group (-NO₂) or the dimethylamino group (-N(CH₃)₂). Generally, the nitro group is a good leaving group in SNAr reactions. However, the amino group is typically a poor leaving group. Studies on other nitroanilines have shown that under specific conditions, such as in aqueous media, the amino group's leaving ability can be surprisingly enhanced. acs.orgnih.gov

The regiochemistry of nucleophilic attack is directed by the electron-withdrawing nitro group to the ortho and para positions relative to itself. In this molecule, this corresponds to C1 (bearing the dimethylamino group) and C3/C5. Attack at C1 would displace the dimethylamino group, while attack at the nitro-bearing carbon (C4) would lead to its displacement.

Table 1: Factors Influencing SNAr Reactivity on this compound

Factor Influence on Reactivity Rationale
Electronic Effect Activation The -NO₂ group strongly withdraws electron density, stabilizing the negative charge in the Meisenheimer complex intermediate. wikipedia.org
Steric Hindrance Deactivation The ortho tert-butyl group physically blocks nucleophilic attack at the C1 and C3 positions, increasing the activation energy for complex formation. rsc.org
Leaving Group Variable The -NO₂ group is a viable leaving group. The -N(CH₃)₂ group is generally a poor leaving group.
Reaction Intermediate Meisenheimer Complex Formation of this stabilized anionic adduct is the key step in the SNAr pathway. acs.orgresearchgate.net

Reductive Transformations of the Nitro Group

The reduction of the nitro group to a primary amino group (-NH₂) is a common and important transformation for nitroaromatic compounds. This reaction converts the electron-withdrawing nitro group into a versatile, electron-donating amino group, significantly altering the chemical properties of the aromatic ring. A variety of methods are available for this transformation, with catalytic hydrogenation being a prevalent and clean technique. niscpr.res.inresearchgate.net

Commonly used systems for the reduction of nitroarenes include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni). niscpr.res.inrsc.org This method is often highly efficient and selective.

Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl.

Sulfide (B99878) Reduction (Zinin Reduction): Using reagents like sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), which can offer selectivity in reducing one nitro group in the presence of others. stackexchange.comechemi.com

For this compound, the goal would be the selective reduction of the nitro group without affecting the N,N-dimethylamino group. Most standard nitro reduction methods are chemoselective and would not cleave the C-N bonds of the dimethylamino group. niscpr.res.inorganic-chemistry.org The reaction would yield 2-tert-butyl-N¹,N¹-dimethylbenzene-1,4-diamine.

The steric hindrance from the tert-butyl group and the dimethylamino group could potentially influence the rate of catalytic hydrogenation by affecting how the molecule adsorbs onto the catalyst surface. nih.gov However, numerous studies show that even sterically hindered nitro groups can be effectively reduced. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high conversion and selectivity. niscpr.res.inresearcher.life For instance, studies on the hydrogenation of p-nitroaniline have determined activation energies and reaction kinetics, providing a basis for understanding similar transformations. niscpr.res.in

Table 2: Common Reagents for Nitro Group Reduction

Reagent System Type Typical Product Selectivity
H₂ / Pd/C Catalytic Hydrogenation Primary Amine High chemoselectivity for the nitro group. niscpr.res.in
Fe / HCl Metal-Acid Reduction Primary Amine Standard, robust method.
Na₂S / H₂O Zinin Reduction Primary Amine Can be selective in polynitro compounds. stackexchange.com
Hydrazine / Catalyst Transfer Hydrogenation Primary Amine Avoids the use of high-pressure H₂ gas. niscpr.res.in

Acylation and Diazotization Reactions for Further Functionalization

Further functionalization through acylation and diazotization reactions is limited by the structure of this compound itself but becomes highly relevant after the reduction of the nitro group.

Acylation: Acylation reactions, such as the reaction with acetyl chloride or acetic anhydride, typically occur on primary or secondary amino groups to form amides. The N,N-dimethylamino group in the title compound is a tertiary amine and thus cannot be acylated further.

Diazotization: This reaction involves treating a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt (Ar-N₂⁺). These salts are extremely versatile intermediates in organic synthesis. Since this compound contains a tertiary amino group, it cannot undergo diazotization. wikipedia.org

However, if the nitro group is first reduced to a primary amine as described in section 5.3, the resulting product, 2-tert-butyl-N¹,N¹-dimethylbenzene-1,4-diamine, possesses a primary amino group at the C4 position. This group can readily undergo diazotization. The resulting diazonium salt would be a valuable intermediate, enabling a wide range of Sandmeyer and related reactions to introduce various substituents (e.g., -OH, -Cl, -Br, -CN, -F) at the C4 position, displacing the diazonium group. This two-step sequence (reduction followed by diazotization) represents a powerful strategy for the extensive functionalization of the molecule. wikipedia.orgchemeurope.com

Studies on Decomposition Pathways and Thermochemical Stability

The thermal stability of nitroaromatic compounds is a critical consideration due to their high energy content. acs.org The primary decomposition pathway for many nitroaromatics at high temperatures involves the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule. dtic.mil This initial step generates a phenyl-type radical and a nitrogen dioxide (•NO₂) radical.

Another potential decomposition pathway is the isomerization of the nitro group to a more reactive nitrite (B80452) form (Ar-O-N=O), followed by the rapid cleavage of the weak O-N bond. dtic.mildtic.mil

Characterization and Reactivity of Reaction Intermediates

The reactions of this compound involve distinct, transient intermediates whose stability dictates the reaction pathways.

Wheland Intermediate (in EAS): In the hypothetical case of electrophilic substitution, the intermediate would be an arenium ion (a Wheland intermediate). The positive charge of this intermediate is delocalized across the ring. The stability of this cation would be enhanced by the electron-donating N,N-dimethylamino group but significantly destabilized by the electron-withdrawing nitro group. The steric strain caused by the bulky tert-butyl group, especially if the electrophile adds to an adjacent position, would further destabilize this intermediate.

Meisenheimer Complex (in SNAr): In nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex, a resonance-stabilized, anionic σ-adduct. wikipedia.org For this molecule, nucleophilic attack would lead to a complex where the negative charge is delocalized, primarily onto the oxygen atoms of the nitro group. The stability of this complex is the cornerstone of SNAr reactivity. acs.orgresearchgate.net However, the formation of a Meisenheimer complex involving attack at C1 or C3 would be sterically hindered by the ortho tert-butyl group, which would create significant van der Waals strain and raise the energy of the intermediate. rsc.org

Radical Intermediates (in Reduction/Decomposition): During single-electron transfer reduction processes or thermal decomposition, radical intermediates are formed. The reduction of the nitro group can proceed through a nitro radical anion (Ar-NO₂⁻•). As mentioned in section 5.5, thermal decomposition likely proceeds via phenyl-type radicals and •NO₂. The reactivity and fate of these radical species determine the final product distribution in these reactions.

Advanced Research on Derivatives and Functional Material Applications

Design and Synthesis of Novel Derivatives of 2-tert-butyl-N,N-dimethyl-4-nitroaniline

The chemical properties of aromatic compounds like this compound are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Systematic investigations into these substituent effects are crucial for fine-tuning molecular characteristics for specific applications. The electronic impact of a substituent is typically categorized as either electron-donating or electron-withdrawing, which in turn alters the electron density distribution across the aromatic system.

In the context of nitroaniline derivatives, the dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group (EDG) through resonance, while the nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. The tert-butyl group is a weak electron-donating group through induction. The interplay between these groups establishes a "push-pull" system that is fundamental to the molecule's properties.

Studies on related molecular scaffolds, such as 2,2-dimethylchroman-4-one derivatives, have demonstrated that substituent effects can be correlated with NMR chemical shifts. mdpi.com For instance, a "normal" substituent effect is observed where moving from electron-releasing to electron-withdrawing substituents causes a deshielding effect on the carbonyl group's ¹³C chemical shift. mdpi.com This principle is applicable to nitroaniline systems, where modifying substituents would predictably alter the electronic environment and, consequently, the spectroscopic and reactive properties of the molecule. For example, introducing additional EWGs would be expected to decrease the electron density on the ring and the amino group, while adding more EDGs would have the opposite effect. These modifications directly impact properties like molecular polarity, absorption spectra, and non-linear optical activity.

Table 1: Predicted Effects of Additional Substituents on the this compound Framework

Substituent TypeExample GroupPosition on RingExpected Effect on Electron Density at Amino GroupExpected Impact on Intramolecular Charge Transfer (ICT)
Electron-Donating-OCH₃ (Methoxy)Ortho/Para to AminoIncreaseDecrease
Electron-Donating-CH₃ (Methyl)Ortho/Para to AminoIncreaseDecrease
Electron-Withdrawing-CN (Cyano)Ortho/Para to NitroDecreaseIncrease
Electron-Withdrawing-CF₃ (Trifluoromethyl)Ortho/Para to NitroDecreaseIncrease

This table is generated based on established principles of physical organic chemistry.

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its functional properties. In the field of functional organic materials, SAR studies guide the design of new molecules with enhanced performance. For nitroaniline analogues, the primary activities of interest are often their piezoelectric and non-linear optical (NLO) properties, which are highly dependent on molecular structure and crystal packing.

The parent molecule, para-nitroaniline (pNA), crystallizes in a centrosymmetric point group, which forbids piezoelectricity. nih.gov However, strategic structural modifications can lead to acentric crystal structures, a prerequisite for piezoelectric and second-order NLO properties. nih.gov

A key example is 2-methyl-4-nitroaniline (MNA), where the addition of a methyl group ortho to the amino group induces an acentric crystal packing. nih.gov This results in a material with a large molecular dipole moment and a significant piezoelectric coefficient (d₃₁ = 13.8 × 10⁻¹² NC⁻¹). nih.govaps.org Similarly, N,N-dimethyl-4-nitroaniline (NNDM4NA), which lacks the ortho tert-butyl group of the subject compound, also crystallizes in a polar, acentric structure. nih.govresearchgate.net It possesses a high molecular dipole moment and exhibits not only piezoelectricity but also remarkable superplastic and superelastic properties. nih.govresearchgate.net These examples highlight a clear SAR: the introduction of substituents that disrupt centrosymmetric packing while maintaining or enhancing the molecular dipole moment is a successful strategy for creating piezoelectric and NLO-active materials.

Table 2: Comparison of Properties in Related Nitroaniline Analogues

CompoundMolecular FormulaKey Structural FeatureCrystal SymmetryPiezoelectric Activity
para-Nitroaniline (pNA)C₆H₆N₂O₂UnsubstitutedCentrosymmetric (2/m)No nih.gov
2-Methyl-4-nitroaniline (MNA)C₇H₈N₂O₂Ortho-methyl groupAcentric (m)Yes nih.govaps.org
N,N-Dimethyl-4-nitroaniline (NNDM4NA)C₈H₁₀N₂O₂N,N-dimethyl groupAcentric (P2₁)Yes nih.govresearchgate.net

Exploration as Model Compounds in Specific Research Domains

Organic molecules with strong intramolecular charge transfer (ICT) characteristics are of great interest for applications in non-linear optics. nih.gov These materials can alter the properties of light, enabling technologies like optical data storage and image processing. nih.gov The archetypal structure for an NLO chromophore is a donor-π-acceptor (D-π-A) system, where an electron-donating group and an electron-withdrawing group are connected by a conjugated π-electron bridge. nih.gov

N,N-dimethyl-4-nitroaniline (NNDM4NA) is a classic example of a D-π-A molecule, with the dimethylamino group as the donor, the nitro group as the acceptor, and the benzene ring as the π-bridge. researchgate.net Due to its effective ICT and well-understood properties, NNDM4NA is frequently used as a reference chromophore in studies focused on the NLO characteristics of new materials. researchgate.net The subject compound, this compound, is a derivative of this fundamental structure. The bulky tert-butyl group can influence the molecule's conformation and crystal packing, which are critical factors for achieving a large macroscopic NLO response in the solid state. The design of novel chromophores often involves modifying the donor, acceptor, or π-linker to optimize the NLO performance. acs.org

The development of new NLO materials is heavily supported by theoretical and computational chemistry. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide a powerful framework for predicting and understanding the NLO properties of molecules before they are synthesized. nih.govacs.org

These theoretical methods are used to calculate key parameters that correlate with NLO activity, such as:

Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of ICT efficiency. A smaller energy gap generally corresponds to a better NLO response. nih.gov

Molecular Hyperpolarizability (β): This tensor quantity is the direct measure of a molecule's second-order NLO activity. Theoretical calculations can predict the magnitude of β, guiding the selection of the most promising candidate molecules.

Dipole Moment (μ): A large ground-state dipole moment is often associated with significant NLO properties.

By systematically modifying a reference structure like NNDM4NA in silico and calculating these parameters, researchers can perform "molecular engineering" to design novel chromophores with enhanced NLO properties. acs.org This computational screening process significantly accelerates the discovery of high-performance NLO materials. nih.gov

Piezoelectricity is the generation of an electric charge in response to applied mechanical stress, a property found in materials with non-centrosymmetric (acentric) crystal structures. nih.gov While commonly associated with inorganic ceramics, a growing class of organic molecular crystals exhibits significant piezoelectric effects. d-nb.info These organic materials offer advantages like flexibility, biocompatibility, and low-cost processing. chemrxiv.org

N,N-dimethyl-4-nitroaniline (NNDM4NA) is a prominent example of a multifunctional organic crystal. It is known to be a piezoelectric organic crystal that also displays remarkable superplasticity and superelasticity at room temperature. nih.govnih.gov Superplasticity is the ability of a crystalline solid to undergo large, single-crystal-to-single-crystal deformation without fracture, a property once thought to be exclusive to metallic alloys. nih.gov The discovery of this "organosuperplasticity" in a simple organic compound like NNDM4NA opens pathways for developing functional crystalline solids that can be molded without losing their quality. nih.gov

The combination of piezoelectricity and mechanical flexibility makes these materials highly attractive for applications in sensors, actuators, and energy harvesting devices. chemrxiv.org

Table 3: Mechanical and Electrical Properties of Related Organic Crystals

CompoundPropertySignificance
N,N-Dimethyl-4-nitroaniline (NNDM4NA)PiezoelectricCan convert mechanical stress to electricity. nih.gov
N,N-Dimethyl-4-nitroaniline (NNDM4NA)Superplastic & SuperelasticExhibits extreme mechanical deformability without fracture. nih.govnih.gov
2-Methyl-4-nitroaniline (MNA)PiezoelectricPossesses one of the largest piezoelectric coefficients observed in an organic crystal. aps.org

Applications as Reference Standards in Analytical Chemistry

Currently, there is no specific information available from scientific databases and supplier catalogs detailing the use of this compound as a certified reference standard in analytical chemistry.

For comparison, similar aromatic amines, such as 4-Nitroaniline (B120555), are utilized as analytical standards for various applications. These standards are crucial for the quantitative and qualitative analysis of substances in environmental and industrial samples, often determined by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The purity and characterization of such standards are essential for accurate analytical measurements.

Probes in Solvatochromic and Solvent Polarity Studies

There is no specific research detailing the use of this compound as a solvatochromic probe for studying solvent polarity. Solvatochromic compounds exhibit a shift in their UV-visible absorption or emission spectra in response to the polarity of the solvent. This property is dependent on the change in the dipole moment of the molecule upon electronic excitation and its interaction with the surrounding solvent molecules.

The introduction of a bulky tert-butyl group at the ortho position to the dimethylamino group would sterically hinder the rotation of the dimethylamino group. This steric hindrance can affect the planarity of the molecule and, consequently, its electronic properties, including the intramolecular charge transfer (ICT) that is responsible for solvatochromism. While tert-butyl groups are sometimes added to solvatochromic dyes to increase their solubility in nonpolar media, specific studies quantifying the solvatochromic behavior of this compound have not been identified.

Role as Versatile Intermediates in Complex Organic Syntheses

Nitro compounds are widely recognized as versatile building blocks in organic synthesis. nih.gov The nitro group is a strong electron-withdrawing group that can be transformed into a variety of other functional groups, most notably an amino group through reduction. nih.gov This transformation is fundamental in the synthesis of amines, which are precursors to many pharmaceuticals and other complex molecules. nih.gov

However, specific examples of this compound being used as an intermediate in complex organic syntheses are not documented in the available literature. The steric hindrance from the ortho-tert-butyl group could present unique challenges and opportunities in synthesis, potentially directing reactions to other sites on the molecule or requiring specific reaction conditions to overcome steric effects. Reagents like tert-butyl nitrite (B80452) are broadly used in organic synthesis for nitration and other transformations, highlighting the general importance of such functional groups in synthetic chemistry. researchgate.neteurekaselect.com

Environmental Fate and Biotransformation Studies Mechanistic Focus

Investigation of Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of nitroaromatic compounds is largely governed by the redox conditions of the environment. The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative attack, which is a common initial step in aerobic degradation. Conversely, this property makes the nitro group itself susceptible to reduction, a key process in anaerobic metabolism. nih.govnih.gov

Aerobic Mechanisms:

Under aerobic conditions, the microbial degradation of substituted anilines often commences with an attack on the amino group or the aromatic ring. For N-alkylated anilines, N-dealkylation is a common initial step. A study on the aerobic degradation of the structurally similar N-methyl-4-nitroaniline (MNA) by a Pseudomonas sp. strain revealed that the primary transformation is N-demethylation, resulting in the formation of 4-nitroaniline (B120555) (4-NA) and formaldehyde. plos.orgresearchgate.net This initial step is catalyzed by an N-demethylase enzyme. Following this, a flavin-dependent monooxygenase can hydroxylate the ring to form 4-aminophenol (B1666318) (4-AP). Subsequently, oxidative deamination can convert 4-AP to 1,2,4-benzenetriol, which can then undergo ring cleavage. plos.orgresearchgate.net

For 2-tert-butyl-N,N-dimethyl-4-nitroaniline, a similar N-demethylation to N-methyl-2-tert-butyl-4-nitroaniline and subsequently to 2-tert-butyl-4-nitroaniline (B373652) is a plausible initial aerobic transformation. The bulky tert-butyl group may sterically hinder enzymatic activity, potentially slowing the degradation rate compared to less substituted anilines. The tert-butyl group itself may undergo oxidation, as seen in the metabolism of other xenobiotics, to form a hydroxylated intermediate (2-(1-hydroxy-tert-butyl)-N,N-dimethyl-4-nitroaniline) and eventually a carboxylic acid.

Another potential aerobic pathway involves a dioxygenase-catalyzed attack on the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). This has been observed in the degradation of other nitroaromatic compounds. nih.gov

Anaerobic Mechanisms:

In the absence of oxygen, the primary route of transformation for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process occurs in a stepwise manner, reducing the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). This reduction is often carried out by a variety of anaerobic bacteria, including sulfate-reducing bacteria and clostridia. nih.gov

Studies on 2-chloro-4-nitroaniline (B86195) have demonstrated two distinct anaerobic pathways initiated by different bacterial strains. Geobacter sp. first reduces the nitro group to an amino group, followed by reductive dechlorination. nih.gov In contrast, Thauera aromatica initiates degradation by dechlorination before reducing the nitro group. nih.gov For this compound, the most probable initial anaerobic step is the reduction of the nitro group to form 2-tert-butyl-N,N-dimethyl-1,4-benzenediamine. The resulting aromatic diamine may be more amenable to further degradation, including potential ring cleavage under anaerobic conditions, although these subsequent steps are often slow.

While no studies have specifically identified the biotransformation products of this compound, based on the degradation pathways of analogous compounds, a number of metabolites can be predicted.

Predicted Aerobic Metabolites:

N-methyl-2-tert-butyl-4-nitroaniline

2-tert-butyl-4-nitroaniline

Formaldehyde (from N-demethylation)

2-tert-butyl-4-aminophenol

1,2,4-Benzenetriol derivatives

Hydroxylated tert-butyl derivatives

Predicted Anaerobic Metabolites:

2-tert-butyl-N,N-dimethyl-4-nitrosoaniline

4-(hydroxylamino)-2-tert-butyl-N,N-dimethylaniline

2-tert-butyl-N,N-dimethyl-1,4-benzenediamine

The following table summarizes the predicted metabolites based on analogous compound degradation studies.

Degradation ConditionInitial TransformationPredicted Intermediate MetabolitesReference for Analogous Pathway
Aerobic N-demethylationN-methyl-2-tert-butyl-4-nitroaniline, 2-tert-butyl-4-nitroaniline, Formaldehyde plos.orgresearchgate.net
Ring Hydroxylation2-tert-butyl-4-aminophenol plos.orgresearchgate.net
tert-Butyl Oxidation2-(1-hydroxy-tert-butyl)-N,N-dimethyl-4-nitroanilineInferred
Anaerobic Nitro Group Reduction2-tert-butyl-N,N-dimethyl-4-nitrosoaniline, 4-(hydroxylamino)-2-tert-butyl-N,N-dimethylaniline, 2-tert-butyl-N,N-dimethyl-1,4-benzenediamine nih.govnih.gov

Elucidation of Abiotic Degradation Mechanisms

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the environmental fate of chemical compounds.

Photolysis, or degradation by sunlight, is a significant abiotic process for many aromatic compounds. For nitroanilines, direct photolysis can be slow, but it can be significantly enhanced by the presence of hydroxyl radicals (•OH), which are naturally formed in sunlit waters. nih.gov A study on p-nitroaniline showed that its degradation was markedly increased in the presence of hydrogen peroxide (a source of •OH) under UV irradiation. nih.gov The photolysis of N-nitro-anilines has been shown to proceed via the homolytic fission of the N-N bond. rsc.org Therefore, it is plausible that this compound could undergo photolytic degradation, particularly in surface waters where sunlight and reactive oxygen species are available. The primary photoproducts would likely result from transformations of the nitro and dimethylamino groups.

Abiotic reductive degradation is less common in typical oxic environmental compartments. However, in anoxic sediments or groundwater, reduced iron species or other naturally occurring reductants could potentially reduce the nitro group of this compound in a manner similar to anaerobic microbial reduction. Hydrolysis is not expected to be a significant degradation pathway for this compound, as it lacks hydrolyzable functional groups like esters or amides. europa.eu

Factors Influencing Environmental Degradation Rates and Pathways

Several environmental factors can influence the rate and pathway of degradation for compounds like this compound.

pH: The pH of the soil or water can significantly affect microbial activity and the chemical stability of the compound. For instance, the degradation of nitrosocimetidine, another complex amine, is highly pH-dependent, being rapid in both acidic and alkaline conditions but relatively stable at neutral pH. nih.gov The stability and speciation of nitroanilines can also be influenced by pH, which in turn affects their bioavailability and degradation rates. researchgate.net Optimal pH for the microbial degradation of many organic pollutants is often near neutral (pH 6-8).

Co-substrates: The presence of other organic compounds (co-substrates) can either enhance or inhibit degradation. In a study of N-methyl-4-nitroaniline, the addition of an alternative nitrogen source (ammonium chloride) slightly increased the degradation rate, suggesting that the microorganisms preferred to use the N-methyl group as a carbon source. plos.org Conversely, the presence of a more easily degradable carbon and nitrogen source completely inhibited MNA degradation. plos.org In anaerobic environments, the availability of suitable electron acceptors, such as Fe(III), can be crucial for the activity of iron-reducing bacteria that can degrade nitroaromatics. nih.gov

The table below summarizes the key factors and their potential impact on the degradation of this compound.

FactorPotential Influence on DegradationRationale/Supporting Evidence
pH Affects microbial enzyme activity and chemical stability of the compound.Degradation of similar compounds is pH-dependent. nih.govresearchgate.net
Oxygen Availability Determines whether aerobic or anaerobic pathways dominate.Aerobic pathways often involve oxygenases; anaerobic pathways are typically reductive. nih.gov
Co-substrates Can enhance degradation (cometabolism) or inhibit it (preferential substrate utilization).The presence of alternative carbon/nitrogen sources affects the degradation of related nitroanilines. plos.org
Temperature Influences rates of both microbial and chemical reactions.General principle of chemical and biological kinetics.
Sunlight Can lead to direct or indirect photolytic degradation.Photolysis is a known degradation pathway for nitroaromatics. nih.govrsc.org

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies for the Compound

Traditional synthesis of nitroanilines often involves harsh conditions and the use of strong acids, leading to challenges with regioselectivity and the generation of significant waste streams. For instance, the direct nitration of N,N-dimethylaniline can lead to the formation of the meta-isomer due to the protonation of the amine group in strong acid, which converts it into a deactivating, meta-directing group youtube.com.

Future research will likely focus on developing greener synthetic routes that offer higher yields, improved selectivity, and a better environmental profile. This includes:

Catalytic Nitration: Exploring the use of solid acid catalysts or other heterogeneous catalysts could offer easier separation and recyclability, minimizing waste.

Alternative Solvents: Investigating the use of more benign solvents, such as acetic acid, has shown promise in improving reaction selectivity and reducing environmental pollution in the synthesis of related compounds like 2-methoxy-4-nitroaniline google.com.

Protecting Group Strategies: Optimizing the use of protecting groups for the amine functionality could prevent unwanted side reactions and improve the yield of the desired para-nitro isomer.

Flow Chemistry: The adoption of continuous flow reactors could provide better control over reaction parameters (temperature, mixing), potentially improving safety and selectivity while reducing waste.

Integration of Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For N,N-dimethyl-4-nitroaniline derivatives, theoretical studies have already been employed to investigate their molecular and crystal structures, as well as their non-linear optical (NLO) properties researchgate.net.

Future computational work on 2-tert-butyl-N,N-dimethyl-4-nitroaniline should focus on:

Steric and Electronic Effects: Quantifying the impact of the ortho-tert-butyl group on the planarity of the molecule. Steric hindrance is known to cause the dimethylamino and nitro groups to twist out of the plane of the benzene (B151609) ring, which can significantly alter the molecule's electronic properties and dipole moment researchgate.netstackexchange.com.

Predictive Property Design: Using Density Functional Theory (DFT) and other high-level ab initio methods to predict key properties such as its NLO coefficients, absorption spectra, and reactivity. This can help in designing new molecules with tailored properties for specific applications.

Reaction Mechanism Simulation: Modeling potential reaction pathways to understand kinetic and thermodynamic favorability, which can aid in optimizing synthetic routes and predicting potential degradation products mdpi.com.

Computational MethodApplication in Research of this compound
Density Functional Theory (DFT) Predicting electronic structure, NLO properties, and reaction energetics.
Ab initio methods High-accuracy calculations of molecular geometry and electronic properties researchgate.net.
Atoms in Molecules (AIM) Theory Analyzing the topology of electron density to understand chemical bonding and charge distribution researchgate.net.
Molecular Dynamics (MD) Simulating the behavior of the molecule in different solvent environments or in the solid state.

Exploration of Novel Functional Materials Applications Beyond Current Scope

The parent compound, N,N-dimethyl-4-nitroaniline, is a well-known chromophore used in the study of NLO materials researchgate.net. Its derivatives have been explored for applications in holographic recording and as piezoelectric organic crystals researchgate.net. The introduction of a tert-butyl group could modulate these properties in interesting ways.

Emerging research should explore:

Enhanced NLO Materials: The steric hindrance from the tert-butyl group will alter the crystal packing of the molecule. This could potentially lead to a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO activity, or modify the hyperpolarizability of the molecule researchgate.net.

Molecular Switches: The restricted rotation around the C-N bonds due to the bulky substituent could be exploited in the design of molecular switches or rotors, where conformational changes can be triggered by external stimuli like light or heat.

Host-Guest Chemistry: The sterically hindered environment around the amino group could be utilized in creating specific binding pockets for host-guest interactions, leading to applications in chemical sensing or separation.

Organic Semiconductors: The modified electronic properties due to the tert-butyl group could influence the charge transport characteristics of the material, making it a candidate for investigation in organic electronics.

Potential Application AreaRationale for this compound
Non-Linear Optics (NLO) The tert-butyl group can influence crystal packing and molecular hyperpolarizability researchgate.net.
Piezoelectric Materials Altered crystal structure could lead to or enhance piezoelectric properties researchgate.net.
Molecular Sensors Steric hindrance may create selective binding sites for specific analytes.
Organic Electronics Modified electronic structure could be beneficial for charge transport properties.

In-depth Mechanistic Studies of Complex Reaction Pathways and Degradation Networks

Understanding the reactivity and stability of this compound is crucial for its potential applications and environmental fate. Research in this area is currently sparse, but studies on related compounds provide a roadmap. For example, the aerobic degradation of N-methyl-4-nitroaniline by Pseudomonas species has been shown to proceed via N-demethylation researchgate.net.

Future mechanistic studies should include:

Reaction Kinetics: Investigating the kinetics of its synthesis and subsequent reactions to build a comprehensive understanding of its reactivity profile. The steric bulk of the tert-butyl group is expected to significantly slow down reactions involving the adjacent amino group.

Photodegradation: Studying the molecule's stability under UV irradiation to determine its photolytic degradation pathways and identify the resulting photoproducts.

Biodegradation: Assessing its susceptibility to microbial degradation. The presence of the tert-butyl group might render the molecule more resistant to biodegradation compared to less substituted nitroanilines nih.govresearchgate.net. Elucidating the metabolic pathways would be a key objective.

Advanced Oxidation Processes: Evaluating its degradation using advanced oxidation processes (e.g., using hydroxyl radicals), which are relevant for water treatment technologies. The reaction mechanisms in these processes can be complex and may be influenced by the substituent groups.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in materials science and beyond.

Q & A

Q. How can solvent H-bond acceptance (HBA) be quantified for 2-<i>tert</i>-butyl-N,N-dimethyl-4-nitroaniline in solvatomagnetic studies?

  • Methodological Answer : Use <sup>19</sup>F NMR probes (e.g., 4-fluoro-nitroaniline analogs) to measure solvent-induced chemical shifts. Calibrate against reference solvents (e.g., hexane for non-HBA) to derive HBA scales. The <i>tert</i>-butyl group’s steric effects may reduce solvent accessibility, requiring adjusted regression models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.